Product packaging for N-(furan-2-ylmethyl)pyridin-2-amine(Cat. No.:CAS No. 46230-01-7)

N-(furan-2-ylmethyl)pyridin-2-amine

Cat. No.: B185319
CAS No.: 46230-01-7
M. Wt: 174.2 g/mol
InChI Key: YKUSVJBNBLEXPD-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74639. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B185319 N-(furan-2-ylmethyl)pyridin-2-amine CAS No. 46230-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUSVJBNBLEXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963529
Record name N-[(Furan-2-yl)methyl]pyridin-2-amine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46230-01-7
Record name NSC74639
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Record name N-[(Furan-2-yl)methyl]pyridin-2-amine
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Record name N-[(furan-2-yl)methyl]pyridin-2-amine
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Structural Context and Significance of Furan and Pyridine Motifs

The structure of N-(furan-2-ylmethyl)pyridin-2-amine brings together two important heterocyclic rings: furan (B31954) and pyridine (B92270). This combination is of considerable interest to researchers due to the unique chemical properties and biological activities associated with each ring system.

The furan ring , an aromatic five-membered heterocycle containing an oxygen atom, is a common motif in a wide array of natural products and synthetic compounds. ijabbr.com Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comontosight.ai The furan nucleus is considered a versatile building block in drug design, in part because of its ability to act as a good ligand for metal ions. derpharmachemica.com

The pyridine ring , a six-membered aromatic heterocycle with one nitrogen atom, is another privileged structure in medicinal chemistry. researchgate.net The inclusion of a pyridine motif in a drug candidate can enhance its metabolic stability, permeability, and binding affinity to target proteins. researchgate.net Pyridine derivatives have been successfully developed as treatments for a range of conditions, including those requiring antimicrobial, antiviral, and anticancer agents. acs.org

The linkage of these two motifs through a methylamine (B109427) bridge in this compound creates a molecule with a specific three-dimensional geometry and electronic distribution that can be systematically modified. This has made it an attractive starting point for the synthesis of more complex derivatives with tailored properties.

Interdisciplinary Research Landscape for N Furan 2 Ylmethyl Pyridin 2 Amine Derivatives

Synthetic Approaches to this compound and its Analogs

The construction of the this compound core structure can be achieved through several established synthetic routes. These methods often involve the formation of the crucial amine linkage between the furan and pyridine moieties.

Amination Reactions in Pyridine Synthesis

Reductive amination serves as a key strategy for the synthesis of this compound and related structures. This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For instance, the reaction of an appropriate pyridine-based aldehyde with furfurylamine (B118560), followed by reduction, can yield the target compound. A general method for reductive amination involves the conversion of an aldehyde or ketone to an amine via an iminium intermediate. nottingham.ac.uk While this is a widely used and valuable technique, particularly in the pharmaceutical industry, it is not without its challenges. nottingham.ac.uk

Another approach to forming the amine bond is through nucleophilic aromatic substitution on the pyridine ring, although this is less common for simple, unsubstituted pyridines. More frequently, amination is achieved through palladium-catalyzed cross-coupling reactions, which are discussed in a later section.

Condensation and Acylation Strategies

Condensation reactions provide a direct route to analogs of this compound. For example, the condensation of 2-aminopyridine (B139424) with an appropriate furan-containing aldehyde can form an imine, which can then be reduced to the desired secondary amine. This strategy has been employed in the synthesis of various Schiff bases. For instance, the condensation of 4-pyridinecarboxaldehyde (B46228) with 2-thiophenemethylamine (B147629) and 2-quinolinecarboxaldehyde (B31650) with furfurylamine has been used to prepare (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine and (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine, respectively. mdpi.com

Acylation reactions offer another pathway to related structures. N-(furan-2-ylmethyl)aniline can undergo acylation, where an acyl group is added to the nitrogen atom. ambeed.com Similarly, this compound can be acylated to form amide derivatives. For example, the reaction of N-(furan-2-ylmethyl)-2-nitrobenzamide with 3,3-dimethylallyl bromide in the presence of a strong base like lithium diisopropylamide (LDA) leads to the corresponding N-alkylated product. nih.gov The starting N-(furan-2-ylmethyl)-2-nitrobenzamide itself can be prepared by reacting o-nitrobenzoyl chloride with furfurylamine. nih.gov

Furthermore, symmetrical pyridine-2,6- and furan-2,5-dicarboxamides have been synthesized through the condensation of the corresponding acyl chlorides with aromatic amines. researchgate.netresearchgate.net This highlights the utility of condensation and acylation in building more complex molecules based on the core furan and pyridine scaffolds.

Catalytic Reactions for this compound Derivatization

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and selective ways to functionalize molecules like this compound.

Palladium-Catalyzed Transformations

Palladium catalysis is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. In the context of this compound chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are highly valuable for introducing a wide range of substituents. vulcanchem.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

A notable application of palladium catalysis is the aerobic oxidative dicarbonation of N-(furan-2-ylmethyl) alkyne amides. researchgate.net This method allows for the synthesis of highly conjugated functionalized 2-pyridones. The reaction proceeds through a nucleopalladation of the alkyne, with the furan ring acting as a nucleophile to form a vinylpalladium intermediate. researchgate.net This demonstrates the ability to derivatize the furan ring of a molecule related to this compound.

Furthermore, palladium-catalyzed reactions have been utilized in the synthesis of various heterocyclic compounds, including those with antibacterial properties. mdpi.com For instance, the Suzuki-Miyaura cross-coupling reaction has been used to synthesize 6-aryl substituted and 6,8-diaryl substituted tetrahydroquinolines from bromo tetrahydroquinolines and boronic acids in the presence of a palladium catalyst. mdpi.com

Silver-Mediated Reactions and Amine Coupling

Silver-mediated reactions have gained prominence in organic synthesis, particularly in the realm of radical chemistry. unipv.it Silver(I) salts can act as single-electron-transfer (SET) oxidants, enabling a variety of transformations. unipv.it

In the context of this compound and its analogs, silver(I) has been shown to promote the homo-coupling of amines. mdpi.com For example, in an attempt to form a silver(I) complex with (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine, an unexpected chemoselective hydrolytic cleavage of the imine occurred, followed by the homo-coupling of the resulting thiophenemethylamine to form a new imine ligand in situ. mdpi.com

Silver(I) nitrate (B79036) has also been used to create a metal-organic framework (MOF) with the ligand N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, a close analog of the target compound. nih.gov In this structure, the silver(I) atom is coordinated to the pyrazine (B50134) and pyridine nitrogen atoms, as well as to nitrate anions. nih.gov This highlights the coordinating ability of the nitrogen atoms within the this compound scaffold.

Microwave-Assisted Synthetic Optimizations

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions and improving yields. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

This methodology has been successfully applied to the synthesis of amides and esters containing furan rings. researchgate.net For instance, the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide from 2-furoic acid and furfurylamine can be efficiently carried out in a microwave reactor using coupling reagents like DMT/NMM/TsO− or EDC. researchgate.net The reaction time, solvent, and substrate amounts have been optimized for this process. researchgate.net

Microwave-assisted one-pot synthesis of N-substituted 2-aminothiazole (B372263) derivatives has also been reported, demonstrating better yields and shorter reaction times compared to conventional heating. clockss.org Similarly, the synthesis of unsymmetrical N,N'-disubstituted formamidines from aminotriazoles has been achieved in just 10 minutes using microwave irradiation, showcasing the efficiency of this technique. acs.org These examples underscore the potential of microwave-assisted synthesis for the rapid and efficient preparation of this compound and its derivatives.

Reaction TypeReagents/CatalystsKey Features
Reductive Amination Aldehyde/Ketone, Amine, Reducing AgentForms amine via an iminium intermediate. nottingham.ac.uk
Condensation Amine, Aldehyde/Acyl ChlorideForms imines or amides. mdpi.comresearchgate.netresearchgate.net
Palladium-Catalyzed Cross-Coupling Organic Halide, Organometallic Reagent, Pd CatalystForms C-C and C-heteroatom bonds. vulcanchem.commdpi.com
Silver-Mediated Coupling Silver(I) SaltsPromotes amine homo-coupling and MOF formation. mdpi.comnih.gov
Microwave-Assisted Synthesis VariousAccelerated reaction times and improved yields. researchgate.netclockss.orgacs.org

An in-depth analysis of the synthetic strategies for this compound reveals sophisticated approaches that prioritize control over reaction outcomes. These methodologies are crucial for accessing specific isomers and preventing the formation of undesired byproducts, which is paramount in the synthesis of complex molecules for various applications.

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Analysis

Spectroscopic methodologies are fundamental in elucidating the structural features of chemical compounds. For N-(furan-2-ylmethyl)pyridin-2-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) has been utilized to confirm its molecular framework and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopies are powerful tools for determining the carbon-hydrogen framework of a molecule. The spectra of this compound reveal distinct signals that correspond to the unique chemical environments of the protons and carbon atoms within its furan (B31954) and pyridine (B92270) rings, as well as the methylene (B1212753) linker.

The ¹H NMR spectrum is characterized by signals in the aromatic region, corresponding to the protons on the pyridine and furan rings. The methylene protons of the linker typically appear as a singlet or a doublet, depending on the solvent and temperature, due to the coupling with the adjacent amine proton. The amine proton itself often presents as a broad singlet.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine and furan rings exhibit characteristic chemical shifts in the downfield region, indicative of their aromatic nature. The methylene carbon signal is observed in the aliphatic region of the spectrum. The precise chemical shifts are sensitive to the electronic environment and provide valuable information about the charge distribution within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Pyridine-H 6.5 - 8.2 107 - 158
Furan-H 6.2 - 7.4 105 - 153
Methylene-H (-CH₂-) ~4.5 ~41

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands. A notable feature is the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp band in the region of 3350-3310 cm⁻¹. The C-N stretching vibrations for the aromatic amine linkage are observed in the 1335-1250 cm⁻¹ range. Furthermore, characteristic bands for the C=C and C=N stretching of the pyridine ring, as well as the C=C and C-O-C stretching of the furan ring, are present in the fingerprint region (1600-700 cm⁻¹).

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the furan and pyridine aromatic systems. These transitions typically occur in the ultraviolet region of the spectrum.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (secondary amine) Stretch 3350 - 3310
C-H (aromatic) Stretch 3100 - 3000
C-H (aliphatic) Stretch 3000 - 2850
C=N / C=C (pyridine) Stretch 1600 - 1450
C=C (furan) Stretch ~1580, ~1500
C-N (aromatic amine) Stretch 1335 - 1250

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O), HRMS provides an exact mass measurement, which can be compared to the calculated theoretical mass to confirm its molecular formula with a high degree of confidence. The monoisotopic mass of this compound is calculated to be 174.0793 Da. Experimental HRMS data would be expected to yield a value extremely close to this, typically within a few parts per million (ppm), thereby unequivocally verifying its elemental composition.

Single Crystal X-ray Diffraction Studies

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction offers a definitive three-dimensional map of the atomic arrangement within a crystalline solid. Such studies are invaluable for understanding the precise molecular geometry, conformation, and the nature of intermolecular forces that govern the packing of molecules in the solid state.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound are held together by a network of intermolecular forces. A key interaction is expected to be hydrogen bonding involving the amine proton (donor) and the nitrogen atom of the pyridine ring of an adjacent molecule (acceptor). This N-H···N hydrogen bond is a significant directional force that influences the crystal packing.

Table 3: List of Compounds Mentioned

Compound Name

An article on the advanced spectroscopic and crystallographic characterization of this compound cannot be generated at this time. A thorough search of scientific literature and crystallographic databases did not yield specific experimental data on the supramolecular architecture, crystal packing features, or solid-state chemical investigations for this particular compound.

The requested sections of the article, namely "3.2.3. Supramolecular Architectures and Crystal Packing Features" and "3.3. Solid-State Chemical Investigations and Crystal Engineering Implications," require detailed research findings, including crystallographic data and analysis of intermolecular interactions. This information is not available in the public domain.

While data exists for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of information from these other molecules. Therefore, without the foundational experimental research on the crystal structure of this compound, it is impossible to provide a scientifically accurate and detailed article as per the requested outline.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly DFT, would be the foundational method to probe the intrinsic properties of N-(furan-2-ylmethyl)pyridin-2-amine.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the chemical stability and the energy required for electronic excitation. nih.gov For similar molecules, DFT calculations are routinely used to determine these values, which are essential for predicting how the molecule will interact with other chemical species. dntb.gov.ua

Conformational Landscapes and Energetics

The three-dimensional shape of a molecule is critical to its function. This compound has several rotatable bonds, leading to multiple possible conformations. Computational methods would be used to map this conformational landscape, identifying the most stable (lowest energy) structures and the energy barriers between different conformations. The dihedral angle between the furan (B31954) and pyridine (B92270) rings would be a key parameter in such an analysis. For the related compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between the furan and pyridine rings was found to be 73.52(14)°. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. Theoretical calculations can provide predicted values for:

NMR (Nuclear Magnetic Resonance): Chemical shifts for ¹H and ¹³C atoms.

FT-IR (Fourier-Transform Infrared): Vibrational frequencies corresponding to different functional groups.

UV-Vis (Ultraviolet-Visible): Electronic transitions and maximum absorption wavelengths.

Studies on analogous compounds frequently report a good correlation between DFT-calculated and experimentally observed spectra. researchgate.netacs.org

Non-Linear Optical (NLO) Response and Polarizability

Non-linear optical (NLO) properties describe how a material interacts with intense electromagnetic fields, which is relevant for applications in optoelectronics. nih.gov Computational methods can calculate the polarizability (α) and hyperpolarizability (β) of a molecule, which are measures of its NLO response. Molecules with donor-acceptor functionalities and extended π-electron systems often exhibit significant NLO properties. acs.org While this compound has these features, specific calculations are needed to quantify its NLO potential.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its behavior in different environments (e.g., in a solvent or interacting with a biological target), its structural flexibility, and the stability of its different conformations. Such simulations are computationally intensive but offer a dynamic picture that complements the static information from quantum chemical calculations.

Mechanistic Probing via Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis, predicting potential decomposition pathways, or understanding how it might interact with a biological receptor. This involves calculating the energies of reactants, transition states, and products to map out the most likely reaction pathways.

Biological and Pharmacological Research Perspectives Non Clinical

Enzyme Inhibition Studies

The potential for N-(furan-2-ylmethyl)pyridin-2-amine and its derivatives to inhibit various enzymes is an active area of research. These studies aim to elucidate the compound's mechanism of action and its potential as a lead structure for the development of novel therapeutic agents.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Profiles

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters. mdpi.com Research into the MAO inhibitory properties of compounds related to this compound has been conducted.

A structurally similar compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been evaluated for its MAO inhibitory activity. researchgate.netnih.gov In vitro studies revealed that F2MPA is a weak competitive inhibitor of both human MAO-A and MAO-B, with IC50 values of 214 µM and 111 µM, respectively. researchgate.net Despite its low affinity, F2MPA was found to irreversibly inactivate rat MAO-B. researchgate.net The crystal structure of human MAO-B in complex with F2MPA has been determined, providing insight into its binding mode. rcsb.org It is important to note that while these findings are for a related compound, they provide a basis for understanding how the N-(furan-2-ylmethyl)amine moiety might interact with MAO enzymes.

Table 1: MAO Inhibition Data for N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA)

EnzymeInhibitorIC50 (µM)Inhibition TypeSpecies
MAO-AF2MPA214CompetitiveHuman
MAO-BF2MPA111CompetitiveHuman

No direct experimental data on the MAO-A and MAO-B inhibition profiles of this compound itself is currently available in the reviewed literature.

Cholinesterase (AChE, BChE) and Urease Inhibition Kinetics

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, while urease is a bacterial enzyme implicated in various pathologies. nih.govnih.gov

While direct studies on this compound are limited, research on related furan (B31954) and pyridine (B92270) derivatives provides some context. For instance, various polysubstituted pyrroles have been evaluated as selective AChE inhibitors. nih.gov Additionally, a study on Zn(II) complexes of N-substituted phenylethanamine derivatives, including (R)-N-(furan-2-ylmethyl)-1-phenylethanamine, investigated their urease inhibitory activities. ajol.inforesearchgate.net The complex containing the (R)-N-(furan-2-ylmethyl)-1-phenylethanamine ligand demonstrated an IC50 value of 15.04±0.01 μM against Jack bean urease and 18.02±0.14 μM against Bacillus pasteurii urease. ajol.info

Table 2: Urease Inhibition by a Zn(II) Complex of a Related Compound

CompoundEnzymeIC50 (µM)
[LCZnCl2]Jack Bean Urease15.04±0.01
[LCZnCl2]Bacillus pasteurii Urease18.02±0.14

* [LCZnCl2] = Zn(II) complex with (R)-N-(furan-2-ylmethyl)-1-phenylethanamine ajol.info

There is no specific data available in the reviewed scientific literature regarding the direct cholinesterase (AChE, BChE) or urease inhibition kinetics of this compound.

Kinase Inhibition (e.g., EGFR, VEGFR-2)

Kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), are critical regulators of cellular signaling pathways and are prominent targets in cancer therapy. nih.govrsc.org

The inhibitory potential of furan and pyridine-containing compounds against various kinases has been explored. For example, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives were investigated as c-Kit and VEGFR-2 kinase inhibitors. mdpi.com Within this series, the compound 2-(4-fluorophenyl)-8-((furan-2-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one was synthesized, although its specific inhibitory activity against VEGFR-2 was not detailed in the provided abstract. mdpi.com Other studies have identified 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 (JAK2) inhibitors. nih.gov

No direct experimental data on the inhibition of EGFR or VEGFR-2 by this compound has been found in the reviewed literature.

Receptor Interaction Studies

Understanding the interaction of this compound with various receptors is essential for characterizing its pharmacological profile.

General Receptor Binding Mechanisms

The broader receptor binding profile of this compound is not well-defined in the current literature. However, studies on related structures provide some clues. For example, derivatives of pyridine-2-methylamine have been investigated as potent and selective agonists at 5-HT1A receptors. nih.gov Additionally, a benzo[b]furan carboxamide derivative containing a pyridin-3-ylmethyl moiety has been identified as a selective α7 nicotinic acetylcholine (B1216132) receptor agonist. acs.org These findings suggest that the pyridine-methylamine scaffold can interact with various receptor types, but specific binding mechanisms for this compound remain to be elucidated.

Molecular Mechanism of Action Elucidation

The mechanism by which this compound may exert biological effects can be inferred from detailed studies on its close structural relatives. Research points towards interactions with enzymes and receptors as primary modes of action.

Ligand-Macromolecule Binding Interactions

While direct binding studies on this compound are not widely published, research on analogous structures suggests several potential macromolecular targets. The furan-pyridine scaffold is a versatile pharmacophore found in ligands for various biological targets.

One key area of investigation for similar compounds is the inhibition of enzymes. For instance, the analog N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) , which shares the N-(furan-2-ylmethyl)amine core, has been studied for its interaction with monoamine oxidases (MAO). In vitro assays showed that F2MPA is a weak competitive inhibitor of both human MAO-A and MAO-B. nih.gov Despite its low affinity, it was found to form a flavin adduct with the B form of the enzyme, indicating a direct binding interaction. nih.gov Other furan-containing compounds have also been identified as potent enzyme inhibitors, such as derivatives of N-Benzyl-2-phenylpyrimidin-4-amine, which includes a furan analog that potently inhibits the USP1/UAF1 deubiquitinase complex. chemscene.com

Another significant target identified for the pyridine-2-methylamine scaffold, a key component of the title compound, is the mycobacterial membrane protein Large 3 (MmpL3). fluorochem.co.uk A series of pyridine-2-methylamine derivatives were designed as MmpL3 inhibitors, demonstrating that this structural motif can directly bind to this essential bacterial transport protein. fluorochem.co.uk

Furthermore, complex derivatives incorporating the (pyridin-2-ylmethyl)amino moiety have shown high affinity for serotonin (B10506) receptors. Specifically, compounds developed as 5-HT1A receptor agonists demonstrate that this chemical framework can be tailored to achieve potent and selective receptor binding. nih.gov The binding is competitive, as shown in radioligand assays. nih.gov

Modulation of Biochemical Pathways

The binding of these furan-pyridine analogs to their respective macromolecules leads to the modulation of critical biochemical pathways.

Monoaminergic Pathways: The inhibition of MAO-A and MAO-B by F2MPA, although weak, was shown to produce region-specific changes in monoamine metabolism in the brain. nih.gov Specifically, it increased cortical levels of serotonin and noradrenaline, demonstrating an ability to modulate neurotransmitter pathways, a mechanism central to the action of many antidepressant and neuroprotective agents. nih.gov

Mycolic Acid Transport: The inhibition of MmpL3 by pyridine-2-methylamine analogs directly disrupts the transport of mycolic acids, which are essential components for the viability of Mycobacterium tuberculosis. fluorochem.co.uk This interference with the bacterial cell wall synthesis pathway is a validated mechanism for antitubercular agents. fluorochem.co.uk

Serotonergic Signaling: Agonism at the 5-HT1A receptor by related ligands initiates a signaling cascade that includes the stimulation of cyclic AMP (cAMP) biosynthesis. nih.gov This modulation of the serotonergic system is a well-established pathway for achieving antidepressant effects. nih.gov

Structure-Activity Relationship (SAR) Investigations

SAR studies on analogs of this compound have provided valuable information on how structural features influence biological activity.

Impact of Structural Modifications on Biological Activity

Research on antitubercular pyridine-2-methylamine derivatives has yielded detailed SAR insights. In a study of MmpL3 inhibitors, replacing a biphenyl (B1667301) group with a furyl group resulted in a significant decrease in activity against M. tb H37Rv, suggesting that for this specific target, the furan ring is not an optimal substituent at that position. fluorochem.co.uk

In a different series of compounds, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine were evaluated for antibacterial activity. The nature of the substituent on the tetrazole ring was found to be critical. For example, a 3-chloro-4-fluorophenyl substituent conferred excellent activity against various bacterial strains, whereas many other derivatives showed only moderate to weak properties. vulcanchem.com This highlights the sensitivity of the biological activity to substitutions on the aromatic systems attached to the core scaffold.

Similarly, in a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with antileishmanial activity, the amine substituent at the C-2 position was found to be a flexible site for chemical modification. tandfonline.com Replacing a furan-2-ylmethyl group with a pyridin-2-ylmethyl group (creating compound 5-(5-Nitrofuran-2-yl)-N-((pyridin-2-yl)methyl)-1,3,4-thiadiazol-2-amine ) was one of many modifications explored to define the SAR for this class of compounds. tandfonline.com

Comparative Analysis with Structural Analogs

A comparative look at this compound and its analogs reveals how subtle structural changes can lead to vastly different biological activities and target specificities. The core structure combines a hydrogen bond donor (the secondary amine), hydrogen bond acceptors (the pyridine nitrogen and furan oxygen), and two aromatic rings capable of π-π stacking.

N-(Pyridin-2-ylmethyl)pyridin-2-amine: Replacing the furan ring with a second pyridine ring creates a well-studied multidentate ligand. Its crystal structure shows that the two pyridyl planes are oriented at a dihedral angle of approximately 83-84°, and the amine group participates in intermolecular hydrogen bonding. This analog is primarily used in the formation of metallosupramolecular complexes.

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): This analog maintains the furan-2-ylmethyl group but replaces the pyridine ring with a methylpropargylamine moiety. This change directs its activity towards MAO inhibition, albeit weakly. nih.gov The propargylamine (B41283) group is a known pharmacophore for irreversible MAO inhibitors.

Pyridine-2-methylamine MmpL3 Inhibitors: In these analogs, the core pyridine-2-methylamine structure is retained, but the furan is replaced by more complex and often bulkier aromatic systems. These modifications optimize interactions within the hydrophobic pockets of the MmpL3 enzyme, conferring potent antitubercular activity. fluorochem.co.uk

5-HT1A Receptor Agonists: These highly complex structures retain a (pyridin-2-ylmethyl)amino fragment but embed it within a larger piperidine-based scaffold. The furan ring itself is present on the pyridine ring of some analogs, demonstrating that the furan moiety is compatible with high-affinity binding at this G-protein coupled receptor. nih.gov

Interactive Table: Comparative Overview of this compound and Key Analogs

Compound Name Structural Difference from Target Compound Primary Biological Target/Activity
This compound (Reference Compound) Not well characterized; potential for activities seen in analogs.
N-(Pyridin-2-ylmethyl)pyridin-2-amine Furan ring is replaced by a pyridine ring. Forms metallosupramolecular complexes; used in coordination chemistry.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) Pyridine ring is replaced by a methylpropargylamine group. Weak inhibitor of Monoamine Oxidase A and B (MAO-A/B). nih.gov
Pyridine-2-methylamine derivatives Furan ring is replaced by various substituted aromatic groups. Potent inhibitors of Mycobacterium tuberculosis MmpL3 protein. fluorochem.co.uk
1-((3-chloro-4-fluorophenyl)-carbonyl)-4-fluoro-4-((((6-(furan-2-yl)pyridin-2-yl)methyl)amino)methyl)piperidine Core structure is significantly more complex, but retains a furan- and pyridine-containing moiety. Potent agonist at the 5-HT1A serotonin receptor. nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives Pyridine ring is replaced by a substituted tetrazole ring. Antibacterial activity against Gram-positive and Gram-negative bacteria. vulcanchem.com

In Vitro Biological Activity Assessments

Quantitative in vitro data for analogs of this compound underscore the diverse potential activities of this chemical class.

Studies on N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) provided specific IC₅₀ values for its inhibitory activity against monoamine oxidase enzymes. nih.gov

Interactive Table: In Vitro MAO Inhibition by F2MPA

Enzyme IC₅₀ (µM) Inhibition Type
Human MAO-A 214 Competitive
Human MAO-B 111 Competitive

For the pyridine-2-methylamine class of antitubercular agents, extensive in vitro testing against M. tb strain H37Rv yielded Minimum Inhibitory Concentration (MIC) values for a wide range of analogs. This data clearly shows how structural changes impact potency.

Interactive Table: In Vitro Antitubercular Activity of Select MmpL3 Inhibitor Analogs

Compound ID (from source) Key Structural Feature (R¹ / R²) MIC (µg/mL) vs M. tb H37Rv
62 N-8-azaspiro[4.5]decyl / 4-biphenyl 0.0156
63 N-8-azaspiro[4.5]decyl / 4-biphenyl 0.0156
66 N-8-azaspiro[4.5]decyl / 3-Pyridyl 0.0625
68 N-8-azaspiro[4.5]decyl / Furyl 0.5

Data sourced from Wen et al., highlighting the comparative activity of different analogs. fluorochem.co.uk

Additionally, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have demonstrated notable in vitro antibacterial activity.

Interactive Table: In Vitro Antibacterial Activity of a Tetrazole Analog

Compound Bacterial Strain MIC (µg/mL)
1-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine S. epidermidis (clinical strain) 2
1-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Various standard strains 0.25 - 4

Data reflects activity of a lead compound from the study by Sławiński et al. vulcanchem.com

Finally, other related scaffolds have been assessed for different activities. For example, the Schiff base N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide showed cytotoxic activity against human cancer cell lines, with IC₅₀ values determined for HePG-2 (liver) and HCT-116 (colon) cancer cells.

Antioxidant Activity (e.g., DPPH, ABTS methods)

The antioxidant potential of compounds is their ability to neutralize harmful free radicals, which are implicated in a variety of disease states. This activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. nih.govnih.gov

Research into derivatives containing the core furan and pyridine structures has shown promising antioxidant capabilities. For instance, the presence of a furan group within certain hydrazone compounds has been demonstrated to confer a significant inhibitory effect against various free radicals in both DPPH and ABTS assays. nih.gov Similarly, studies on furan-containing Schiff base metal complexes have noted significant antioxidant activity against the DPPH radical. researchgate.net The furan moiety is thought to enhance the level of conjugation in the molecular system, which can contribute to its antioxidant activity. nih.gov

Thiazinanone derivatives of 2-picolylamine (a related pyridin-2-ylmethylamine structure) have also been assessed for their radical scavenging activity using DPPH and ABTS tests, with some compounds showing notable efficacy. nih.gov Furthermore, novel α-furfuryl-2-alkylaminophosphonates have been evaluated for their antioxidant potential through DPPH and hydrogen peroxide (H₂O₂) scavenging assays, with some derivatives showing higher activity than standard ascorbic acid. acs.org These findings collectively suggest that the this compound structure is a promising scaffold for developing new antioxidant agents.

Table 1: Antioxidant Activity of Related Furan and Pyridine Derivatives

Compound/Derivative Class Assay Method(s) Key Findings Reference(s)
Hydrazones with furan group DPPH, ABTS The furan group exerted an abundant inhibitory effect against free radicals. nih.gov
Furan-cored Schiff base metal complexes DPPH Showed significant antioxidant activity against the DPPH radical. researchgate.net
3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones DPPH, ABTS A specific thiazinanone derivative demonstrated the best radical scavenging activity in both tests. nih.gov
α-Furfuryl-2-alkylaminophosphonates DPPH, H₂O₂ Several synthesized compounds showed higher antioxidant potential than standard ascorbic acid. acs.org
4-(Furan-2-yl)-tetrahydropyrimidines DPPH, H₂O₂ One compound was identified as the most potent antioxidant in the DPPH assay. nih.gov

DNA Protection Assays

The ability of a compound to interact with and potentially protect DNA from damage is a critical aspect of its pharmacological profile. DNA cleavage studies are often performed to assess this activity. These assays typically use supercoiled plasmid DNA, such as pBR322, and observe the compound's ability to either cleave the DNA or protect it from a cleaving agent. researchgate.netnih.gov

Research on metal complexes of furan-cored Schiff bases has demonstrated effective cleavage of supercoiled pBR322 DNA, as evaluated by agarose (B213101) gel electrophoresis. researchgate.net Similarly, certain lanthanide complexes with Schiff base ligands have been shown to induce DNA cleavage in cancer cell lines. bohrium.com Ternary copper(II) complexes of other Schiff bases are also capable of cleaving supercoiled plasmid DNA, often in the presence of an activating agent like hydrogen peroxide or UV light. nih.gov This nuclease-like activity can be a desirable trait for anticancer agents. nih.gov The intercalative mode of binding is one mechanism through which these complexes can interact with DNA. researchgate.net These studies on related structures indicate that this compound and its derivatives could possess DNA-interacting capabilities, a property of significant interest in the development of chemotherapeutic agents.

In Vitro Cytotoxicity Profiling (Methodological Aspects)

Evaluating the in vitro cytotoxicity of a compound is a fundamental step in assessing its potential as a therapeutic agent, particularly for anticancer applications. This process involves exposing various cancer cell lines to the compound and measuring its effect on cell viability and proliferation.

The methodological approach for profiling the cytotoxicity of derivatives related to this compound involves a range of standard cell-based assays. Researchers have utilized several human cancer cell lines, including:

MCF-7 (breast cancer) researchgate.netbohrium.com

HeLa (cervical cancer) nih.govbohrium.com

HePG-2 (liver cancer) nih.govresearchgate.net

HCT-116 (colorectal cancer) nih.govnih.govresearchgate.net

Vero (normal kidney epithelial cells from an African green monkey, used to assess selectivity) nih.gov

The antiproliferative potential is typically quantified by determining the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. For example, furan-containing aminophosphonates were evaluated for their antiproliferative activity on HCT116 and HT29 colorectal cancer cell lines. nih.gov Similarly, the cytotoxic activity of N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes was investigated against HePG-2 and HCT-116 cell lines. nih.govresearchgate.net The results from these studies, which test compounds structurally similar to this compound, are crucial for identifying promising candidates for further preclinical development. rjeid.com

Advanced Applications in Research and Technology

Development of Fluorescent Probes and Imaging Agents

The development of fluorescent probes for biological imaging and environmental sensing is a rapidly advancing field. The core structure of N-(furan-2-ylmethyl)pyridin-2-amine contains the pyridin-2-amine unit, which is a known potential scaffold for fluorescent probes due to its inherent quantum yield. mdpi.com While research on the specific compound is nascent, its structural components are integral to many existing fluorescent agents.

The design of fluorescent probes often incorporates a fluorophore (the light-emitting unit) and a receptor (the analyte-binding unit). The this compound structure can serve as a foundational building block for such systems. The pyridine (B92270) and furan (B31954) rings, being aromatic heterocycles, contribute to the π-conjugated system necessary for fluorescence. nih.govlibretexts.org The nitrogen atom of the pyridine ring and the secondary amine can act as binding sites for specific analytes, leading to a detectable change in fluorescence upon interaction. This is often achieved through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). rsc.org

Research has shown that derivatives of pyridin-2-amine can be tailored to create probes with high sensitivity and selectivity. For example, molecules incorporating the bis(pyridin-2-ylmethyl)amine (DPA) group, which is structurally related to the target compound, have been successfully used to create fluorescent probes for detecting metal ions like Zn²⁺ in biological systems, including the Golgi apparatus of living cells. rsc.orgmdpi.com These probes demonstrate how the pyridine-amine framework can be integrated into larger systems to achieve specific targeting and sensing capabilities. By modifying the furan or pyridine rings of this compound with other functional groups, new probes could be developed with tailored photophysical properties for various imaging applications. nih.gov

Table 1: Examples of Fluorescent Probes with Related Structural Motifs

Probe/ScaffoldTarget AnalyteKey Structural FeatureSensing MechanismApplicationReference
Unsubstituted pyridin-2-amineN/A (Scaffold)Pyridin-2-aminePotential for high quantum yieldCore structure for fluorescent probes mdpi.com
FP2 ProbeZn²⁺Bis(pyridin-2-ylmethyl)amine (DPA)Chelation-Enhanced FluorescenceQuantitative detection of Zn²⁺ mdpi.com
IPPA ProbeCysteine (Cys)Imidazo[1,2-a]pyridin fluorophoreMichael addition and cyclizationImaging of Cys in living cells and zebrafish nih.gov
CP-7 PolymerH⁺, Metal IonsPyridine-containing poly(aryleneethynylene)Coordination/ProtonationMulti-responsive fluorescent sensor rsc.org

Potential as Shortwave Radiation Filters

The constituent aromatic heterocycles of this compound—furan and pyridine—are known to absorb ultraviolet (UV) radiation. Aromatic systems, in general, absorb light in the UV-visible spectrum, and heterocyclic aromatic compounds are no exception. uou.ac.in The absorption of short-wave UV radiation by such molecules can lead to electronic transitions, dissipating the energy and thus protecting other substances from photodegradation. kogistate.gov.ng This property is the basis for their potential use as shortwave radiation filters, for instance, in sunscreens or as stabilizers in materials.

Studies on related compounds, such as diacylhydrazine bridged anthranilic acids, have shown high absorption of UV-A light (315–400 nm) and some absorption of UV-B light (280–315 nm), enabling them to act as DNA photocleaving agents under irradiation. mdpi.com This activity inherently relies on the molecule's ability to absorb UV photons. Given that this compound contains both furan and pyridine rings linked by an amino group, it is expected to possess significant UV absorption characteristics. Both furan and aromatic amines are classes of compounds known to interact with UV radiation. kogistate.gov.ngzu.edu.pk

The photostability of the compound would be a critical factor in its efficacy as a radiation filter. While high absorption is necessary, the molecule must be able to dissipate the absorbed energy without undergoing rapid degradation itself. Research into the photochemistry of furan-pyridine copolymers has explored their polymerization under specific conditions, indicating a reactivity that could be harnessed or controlled for material applications. researchgate.net Further investigation into the UV absorption spectrum and photostability of this compound is required to fully assess its potential as a practical shortwave radiation filter.

Chemosensor Design Principles

A chemosensor is a molecule designed to bind selectively to a specific analyte (like a metal ion or an anion) and produce a measurable signal, such as a change in color (colorimetric) or fluorescence. The design of effective chemosensors relies on the integration of a selective binding site (receptor) with a signaling unit (fluorophore or chromophore). rsc.org

The structure of this compound is well-suited for chemosensor design. It possesses multiple potential coordination sites:

The nitrogen atom of the pyridine ring.

The nitrogen atom of the secondary amine bridge.

The oxygen atom of the furan ring.

These atoms have lone pairs of electrons that can coordinate with metal cations. The formation of a chelate complex upon binding a metal ion can rigidify the molecular structure and modulate its electronic properties, leading to a distinct optical response. For example, binding to a metal ion can inhibit the PET process, "turning on" the fluorescence of the molecule. semanticscholar.org

The design principles for chemosensors based on related furan and pyridine structures are well-established. Pyridine-based Schiff bases and carboxamides have been extensively used to create sensors for a variety of metal ions. mdpi.comresearchgate.net Research on a ruthenium(II) complex with N-(furan-2-ylmethyl)-2-pyridinecarboxamide demonstrated the strong binding affinity of this ligand framework for metal centers. rasayanjournal.co.in Similarly, fluorescent hydrazones containing furan and pyridine moieties have been developed for the detection of Cu²⁺, where the pyridine nitrogen is a key binding site. semanticscholar.org The versatility of this structural motif allows for the creation of sensors that can operate through different mechanisms, including "turn-on," "turn-off," or ratiometric fluorescence changes, enhancing detection sensitivity and reliability. researchgate.net

Table 2: Design Principles for Chemosensors Based on Furan-Pyridine Scaffolds

PrincipleDescriptionRelevant Moieties in Target CompoundExample from LiteratureReference
Chelation-Enhanced Fluorescence (CHEF)Analyte binding to the receptor enhances fluorescence by increasing structural rigidity and blocking non-radiative decay pathways.Pyridine N, Amine N, Furan OZn²⁺ probe using a Bis(pyridin-2-yl methyl)amine (DPA) receptor. mdpi.com
Photoinduced Electron Transfer (PET)Analyte binding to the receptor alters the energy levels, preventing the quenching of the fluorophore by electron transfer.Amine NFluorescent hydrazones for Cu²⁺ detection. semanticscholar.org
Intramolecular Charge Transfer (ICT)Binding of an analyte to the donor or acceptor part of the molecule changes the charge distribution and shifts the emission wavelength.Furan (donor), Pyridine (acceptor)pH probes based on pyridine-acrylonitrile showing solvatochromism. researchgate.net
Coordination ChemistryThe strong coordination ability of pyridine and furan moieties is exploited to bind metal ions, forming stable complexes.Pyridine N, Furan OPyridine-2,6-dicarboxamide scaffolds as versatile ligands for cations and anions. mdpi.com

Compound List

Future Research Directions and Emerging Opportunities

Rational Design and Synthesis of Next-Generation Analogs

The core structure of N-(furan-2-ylmethyl)pyridin-2-amine is an ideal template for rational drug design and the synthesis of novel analogs with tailored properties. Future efforts can be directed towards creating libraries of derivatives to explore and optimize potential biological activities.

Detailed research into related heterocyclic structures has demonstrated the power of structure-guided design. For instance, pyridine-2-methylamine derivatives have been developed as potent inhibitors of the Mycobacterium tuberculosis MmpL3 protein, a crucial transporter for cell wall components. nih.gov In these studies, molecular docking revealed key interactions, such as hydrogen bonding with specific amino acid residues like D645 and π-π stacking with Y646, which guided the synthesis of compounds with significantly enhanced antitubercular activity. nih.gov Similarly, the rational design of 4-substituted 2-pyridin-2-ylamides led to the identification of potent inhibitors for the SH2-containing 5'-inositol phosphatase 2 (SHIP2), a target implicated in type 2 diabetes. nih.gov

Applying these principles to this compound, future research could involve:

Bioisosteric Replacement: Systematically replacing the furan (B31954) ring with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole, thiazole) or the pyridine (B92270) ring with other nitrogenous heterocycles (e.g., pyrimidine, quinoline) to probe the structure-activity relationship (SAR).

Substituent Scanning: Introducing a variety of functional groups onto the furan and pyridine rings to modulate electronic properties, lipophilicity, and steric profile. Studies on related structures have shown that electron-donating and electron-withdrawing groups can dramatically alter biological efficacy. nih.gov

Conformational Constraint: Modifying the methylene (B1212753) linker to introduce rigidity, for example, by incorporating it into a larger ring system. This can lock the molecule into a specific bioactive conformation, potentially increasing affinity for a biological target.

The synthesis of these next-generation analogs will require versatile and efficient chemical methods. Modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions, could be employed to build diverse libraries of compounds for screening. mdpi.com

Design StrategyRationale & GoalExample from Related CompoundsPotential Application for Analogs
Structure-Guided Design Utilize computational docking to predict binding modes and design analogs with improved target affinity.Pyridine-2-methylamine derivatives designed as MmpL3 inhibitors based on docking scores and predicted hydrogen bond interactions. nih.govDevelopment of targeted therapeutics (e.g., anti-infective, anti-cancer).
Bioisosteric Replacement Replace key structural motifs (e.g., furan ring) with other groups to improve potency, selectivity, or pharmacokinetic properties.Thiazole-based hydrazides synthesized as anti-inflammatory and antimicrobial agents. acs.orgFine-tuning biological activity and ADME properties.
Substituent Modification Introduce various substituents on the aromatic rings to modulate electronic and steric properties.Phenyl thiophene derivatives functionalized to overcome P-glycoprotein mediated multidrug resistance. researchgate.netOptimization of potency and overcoming drug resistance.
Hybrid Molecule Synthesis Combine the core scaffold with another pharmacophore to create a single molecule with dual or synergistic activity.Furan derivatives linked to imidazole (B134444) or triazole moieties to create potent α-glucosidase inhibitors. researchgate.netCreation of novel agents for complex diseases like neurodegeneration or cancer. unimi.it

Expanding Catalytic and Material Science Applications

The inherent chemical properties of this compound make it an attractive candidate for applications beyond the biological realm, particularly in catalysis and material science. The pyridine nitrogen and the secondary amine can act as effective coordination sites for a wide range of metal ions, while the furan ring offers unique reactivity.

In catalysis, derivatives of this compound can serve as ligands for transition metal complexes. Research has shown that related N-heterocyclic amine ligands can be used to tune the catalytic activity of ruthenium complexes for processes like the dehydrogenation of formic acid, a key reaction for hydrogen storage. rsc.org The electronic properties of the ligand, influenced by the specific heterocyclic rings, play a crucial role in the catalyst's efficiency. rsc.org Similarly, silver(I) complexes involving Schiff bases derived from furfurylamine (B118560) have been synthesized, demonstrating the coordination potential of the furan moiety and its utility in promoting novel chemical transformations like the homo-coupling of amines. mdpi.com

In material science, the conjugated system formed by the furan and pyridine rings suggests potential for developing novel organic materials with interesting photophysical properties. A study on N-(furan-2-ylmethyl) alkyne amides, which share a similar structural core, reported the synthesis of highly conjugated 2-pyridones. researchgate.net Analysis of these pyridones revealed UV-vis absorption of shortwave radiation, indicating their potential use in materials designed for UV filtration. researchgate.net Future work could explore the polymerization of this compound derivatives to create conductive polymers or the incorporation of this scaffold into metal-organic frameworks (MOFs) for applications in gas storage or separation.

Area of ApplicationRationaleResearch ExamplePotential Future Development
Homogeneous Catalysis The N-atoms in the pyridine ring and amine linker can chelate metal ions, forming stable and active catalyst complexes.Ruthenium complexes with N-heterocyclic amine ligands used for formic acid dehydrogenation. rsc.orgDesign of novel catalysts for hydrogenation, oxidation, or carbon-carbon bond-forming reactions.
Coordination Chemistry The molecule can act as a multidentate ligand, leading to the formation of unique metallosupramolecular structures.Silver(I) complexes with furan- and pyridine-containing Schiff base ligands show unexpected structural geometries. mdpi.comSynthesis of novel coordination polymers and metal-organic frameworks (MOFs).
Optical Materials The conjugated heterocyclic system can absorb UV or visible light, making it suitable for optical applications.2-pyridones derived from N-(furan-2-ylmethyl) alkyne amides show absorption of shortwave radiation. researchgate.netDevelopment of organic dyes, UV-filters, and components for optoelectronic devices.
Polymer Science The furan and amine moieties provide reactive sites for polymerization reactions.Gold(I)-catalyzed reactions of furan-ynes lead to functionalized dihydropyridinones and pyranones. acs.orgSynthesis of functional polymers with tailored electronic and thermal properties.

Deeper Mechanistic Understanding in Biological Systems

While the synthesis of analogs is a crucial step, a deeper understanding of how this compound and its derivatives interact with biological systems is paramount for their development as therapeutic agents. Future research must focus on elucidating their mechanism of action (MoA) at the molecular level.

The initial steps would involve broad biological screening to identify potential therapeutic areas, followed by target identification to pinpoint the specific proteins, enzymes, or nucleic acids with which the compounds interact. For example, if an analog shows antitubercular activity, studies could investigate whether it, like related pyridine-2-methylamines, inhibits the MmpL3 transporter. nih.gov This would involve target-based assays and potentially generating resistant mutants to identify the specific binding site.

Once a target is identified, detailed mechanistic studies are required. This includes:

Enzyme Kinetics: For compounds targeting enzymes, kinetic studies can determine the mode of inhibition (e.g., competitive, uncompetitive, non-competitive). researchgate.net

Cellular Pathway Analysis: Techniques like Western blotting or qPCR can be used to determine how the compound affects downstream signaling pathways. For instance, novel SHIP2 inhibitors were shown to enhance insulin (B600854) signaling through the Akt pathway. nih.gov

Structural Biology: Co-crystallization of the compound with its target protein or the use of NMR spectroscopy can provide atomic-level details of the binding interaction, revealing the key residues involved and guiding further optimization.

Research ApproachObjectiveExemplary Technique(s)Potential Outcome
Target Identification To identify the specific biomolecular target(s) of active analogs.Affinity chromatography, proteomics, genetic screening (e.g., resistant mutant selection).Pinpointing the enzyme, receptor, or transporter responsible for the compound's biological effect. nih.gov
Mechanism of Action (MoA) Elucidation To understand how the compound modulates the function of its target and the resulting cellular pathways.Enzyme kinetic assays, cellular thermal shift assays (CETSA), Western blotting, reporter gene assays.Clarifying whether the compound is an inhibitor or activator and its effect on cellular signaling. nih.govresearchgate.net
Structural Biology To visualize the compound-target interaction at an atomic level.X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy.Revealing the precise binding mode and key intermolecular interactions, guiding further rational design.
In Vivo Model Studies To validate the MoA and therapeutic potential in a whole-organism context.Studies in disease models (e.g., diabetic mice, infection models).Confirmation of efficacy and understanding of the compound's physiological effects. nih.gov

Advanced Computational-Experimental Integration

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery and development of new molecules. For this compound and its future analogs, a deeply integrated computational-experimental approach will be essential for success.

Computational chemistry offers a suite of tools to predict molecular properties and guide experimental efforts. tandfonline.com

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic structure of the molecule, predict its reactivity, and analyze spectroscopic properties. researchgate.netresearchgate.net This can help in understanding the intrinsic properties of the scaffold.

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its biological target, providing insights into the binding mode and affinity. It is a cornerstone of structure-based drug design. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of newly designed, unsynthesized analogs, helping to prioritize which compounds to synthesize.

These computational predictions must be iteratively validated through experimental work. Synthesis of the prioritized compounds, characterization of their structure (e.g., via X-ray crystallography), and evaluation in biological assays provide the crucial feedback loop. researchgate.net For example, a computational model might predict that adding a specific substituent will enhance binding. This hypothesis is then tested by synthesizing the compound and measuring its binding affinity. The experimental result, in turn, is used to refine and improve the computational model. This iterative cycle of prediction, synthesis, and testing is a highly efficient strategy for navigating the vast chemical space and optimizing molecular properties.

Computational MethodExperimental SynergyObjective
Density Functional Theory (DFT) Synthesis, NMR/IR Spectroscopy, X-ray Crystallography.To predict molecular geometry, electronic properties, and vibrational frequencies, and to correlate them with experimental structural data. tandfonline.comresearchgate.net
Molecular Docking Enzyme Inhibition Assays, Binding Assays (e.g., SPR, ITC), X-ray Co-crystallography.To predict binding modes and affinities, which are then validated by experimental measurement of target engagement and structural analysis. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Synthesis of Analog Libraries, High-Throughput Biological Screening.To build predictive models of activity based on an initial set of experimental data, then use the models to prioritize the synthesis of more potent analogs. researchgate.net
Molecular Dynamics (MD) Simulations NMR Spectroscopy, In Vivo Pharmacokinetic Studies.To simulate the dynamic behavior of the molecule in a biological environment (e.g., in water, bound to a protein) to understand its conformational flexibility and stability.

Q & A

Q. What are the common synthetic routes for preparing N-(furan-2-ylmethyl)pyridin-2-amine?

Methodological Answer: Two primary methods are documented:

  • Reductive Amination : Using a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours), furan-2-carbaldehyde reacts with pyridin-2-amine. This yields the product with 95% efficiency after filtration and solvent evaporation .
  • Heterocyclic Synthesis : Titanium isopropoxide [Ti(O-iPr)₄] and ethyl magnesium bromide (EtMgBr) catalyze the cyclization of propargylamine derivatives, forming pyrrolidine intermediates. Purification via column chromatography (diethyl ether/isopropyl alcohol/hexane) achieves 81% yield .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR Spectroscopy : Peaks at δ 6.8–8.2 ppm confirm aromatic protons from pyridine and furan moieties. Coupling constants (J = 2–5 Hz) validate substituent positions .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) match theoretical molecular weights (e.g., ~175 g/mol). Fragmentation patterns identify the furan-methyl and pyridinyl groups .

Advanced Research Questions

Q. How can reductive amination be optimized for high-yield synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Compare Pd/NiO (95% yield) with alternatives like Raney Ni or Pt/C. Pd/NiO’s robustness under mild conditions (25°C, ambient H₂ pressure) minimizes side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reaction rates vs. protic solvents.
  • Kinetic Monitoring : Use in-situ FTIR to track imine intermediate formation and ensure complete reduction .

Q. What in vitro assays evaluate the MAO inhibition potential of this compound derivatives?

Methodological Answer:

  • MAO-A/B Enzyme Assays : Incubate derivatives with recombinant MAO isoforms and substrate kynuramine. Measure fluorescent 4-hydroxyquinoline product (λₑₓ=310 nm, λₑₘ=400 nm). Compare IC₅₀ values to clorgyline (MAO-A) and selegiline (MAO-B) .
  • Microdialysis in Rodent Brain : Administer derivatives (1–4 mg/kg) and monitor extracellular monoamine levels (e.g., serotonin, dopamine) in cortical/striatal regions. Contrast with classic inhibitors to identify region-specific effects .

Q. How do structural modifications impact the pharmacokinetics of this compound?

Methodological Answer:

  • Metabolic Stability : Incubate derivatives with rat/human liver microsomes. LC-MS/MS quantifies hydroxylated metabolites. Rat microsomes show rapid degradation (t₁/₂ < 30 min) due to cytochrome P450 activity, while human systems exhibit slower metabolism .
  • Computational ADME Modeling : Use QSAR models to predict logP, BBB permeability, and CYP450 interactions. Substituents like electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .

Q. What crystallographic challenges arise in analyzing this compound derivatives?

Methodological Answer:

  • Crystal Growth : Slow vapor diffusion (e.g., hexane/EtOAc) yields single crystals. Avoid twinning by optimizing supersaturation.
  • Data Collection : Use Agilent Xcalibur diffractometers (Mo Kα radiation, λ=0.71073 Å). Multi-scan absorption corrections mitigate anisotropic effects .
  • Refinement : SHELXL refines structures with R-factors <0.06. Hydrogen bonding (N–H⋯N) and π-π stacking (3.5–4.0 Å) are critical for validating supramolecular interactions .

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N-(furan-2-ylmethyl)pyridin-2-amine
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N-(furan-2-ylmethyl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.